N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H25FN6O2 and its molecular weight is 448.502. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity : Researchers have synthesized a range of pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their in vitro cytotoxic activity against several human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancers. These compounds were obtained by reacting certain amino carboxamides with ethyl acetoacetate and 2-(4-fluorobenzylidene)malononitrile, among other reagents, demonstrating a structure-activity relationship that could inform future drug development (Hassan et al., 2015). Another study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing further to our understanding of the anticancer potential of this compound class (Hassan et al., 2014).
Antimicrobial and Antifungal Applications : A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to the core structure of interest, displayed significant antibacterial and antifungal activities. This research suggests potential applications in combating microbial infections, highlighting the versatility of this chemical framework (Helal et al., 2013).
Antioxidant and Anticancer Activities : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally akin to the compound of interest, exhibited notable antioxidant and anticancer activities. Specific derivatives were more effective than ascorbic acid in DPPH radical scavenging assays and showed cytotoxicity against human glioblastoma and breast cancer cell lines, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).
Development of Fluorinated Heterocyclic Compounds : Research into the synthesis of fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, leverages the reactivity of fluorinated precursors. Such compounds have broad applicability in medicinal chemistry, illustrating the importance of fluorinated entities in drug design (Shi et al., 1996).
Mycobacterium tuberculosis GyrB Inhibitors : Novel thiazole-aminopiperidine hybrid analogues, including compounds with a fluorobenzyl moiety, have shown activity against Mycobacterium tuberculosis, representing a promising avenue for the development of new antitubercular agents. This work underscores the potential of such compounds in addressing global health challenges related to tuberculosis (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-33-20-9-4-17(5-10-20)6-11-22(32)26-12-13-31-24-21(15-30-31)23(28-16-29-24)27-14-18-2-7-19(25)8-3-18/h2-5,7-10,15-16H,6,11-14H2,1H3,(H,26,32)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJWZSJAAIYILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.